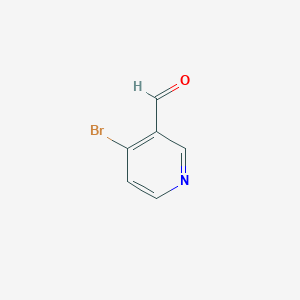

4-Bromonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYVGBPCXOPWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455763 | |

| Record name | 4-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154105-64-3 | |

| Record name | 4-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromonicotinaldehyde CAS number 154105-64-3 properties

An In-depth Technical Guide to 4-Bromonicotinaldehyde (CAS: 154105-64-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block used in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthetic routes, reactivity, and safety protocols, presenting data in a structured format for ease of use by professionals in research and development.

Core Properties and Specifications

This compound, also known as 4-bromopyridine-3-carbaldehyde, is a substituted pyridine derivative.[1] Its structure incorporates a bromine atom and an aldehyde functional group, making it a versatile intermediate for creating more complex molecules.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 154105-64-3 | [1][2] |

| Molecular Formula | C₆H₄BrNO | [1][2][3] |

| Molecular Weight | 186.01 g/mol | [1][2][3] |

| IUPAC Name | 4-bromopyridine-3-carbaldehyde | [1] |

| Common Synonyms | 4-Bromo-3-formylpyridine, 4-Bromopyridine-3-carboxaldehyde | [1][3] |

| MDL Number | MFCD06657803 | [2][3] |

| InChI Key | WKYVGBPCXOPWEA-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

This table outlines the known physical and chemical properties of the compound.

| Property | Value | Reference |

| Appearance | Off-white or pale yellow solid | |

| Boiling Point | 263.3°C at 760 mmHg | [3] |

| Storage Conditions | Store in a dry, sealed place under an inert atmosphere, typically in a freezer below -20°C. | [2][3] |

Synthesis and Reactivity

This compound serves as a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds. Its aldehyde group and carbon-bromine bond are key reaction sites for building molecular complexity.

Generalized Synthetic Workflow

The synthesis of this compound can be achieved through several routes. A common strategy involves the formylation of a pre-brominated pyridine ring. The logical workflow for such a synthesis is depicted below.

Experimental Protocol: Synthesis via Oxidation

An alternative and common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, (4-bromopyridin-3-yl)methanol. The following protocol is a representative example adapted from similar preparations.[5]

Materials:

-

(4-bromopyridin-3-yl)methanol

-

Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: Dissolve (4-bromopyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Add the oxidizing agent, for example, activated MnO₂ (5-10 equivalents), to the solution in portions.

-

Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid oxidizing agent and its byproducts. Wash the filter cake with additional solvent.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Applications in Research and Development

This compound is primarily used as a versatile building block for constructing more complex heterocyclic scaffolds. The presence of two distinct reactive sites allows for sequential and site-selective modifications, making it a valuable tool in drug discovery programs. Patents have been filed that include the this compound structure, indicating its utility in proprietary research.[1]

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using standard spectroscopic methods. Commercial suppliers often provide access to spectral data such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC upon request.[2][3][4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with the compound.

| Hazard Code | Statement | Classification | Reference |

| H302 | Harmful if swallowed | Acute toxicity, oral | [1] |

| H312 | Harmful in contact with skin | Acute toxicity, dermal | [1] |

| H315 | Causes skin irritation | Skin corrosion/irritation | [1] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | [1] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation | [1] |

| H335 | May cause respiratory irritation | Specific target organ toxicity | [1] |

Handling and First Aid

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.[6]

-

General Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

-

Skin Contact: In case of skin contact, wash immediately with plenty of soap and water.[6] Remove contaminated clothing. If irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Ingestion: If swallowed, seek immediate medical assistance.[6]

References

- 1. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 154105-64-3|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 154105-64-3 | 4-Bromo-3-formylpyridine - Synblock [synblock.com]

- 4. 4-Bromopyridine-3-carboxaldehyde(154105-64-3) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

4-Bromonicotinaldehyde molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-bromopyridine-3-carbaldehyde[1] |

| Synonyms | This compound, 4-Bromo-3-formylpyridine |

| CAS Number | 154105-64-3[1] |

| Molecular Formula | C₆H₄BrNO[2] |

| Molecular Weight | 186.01 g/mol [1][2] |

| SMILES String | O=CC1=C(Br)C=CN=C1[1] |

Molecular Structure

This compound possesses a pyridine ring substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing bromine atom and the aldehyde group, along with the nitrogen atom in the pyridine ring, significantly influences the electronic properties and reactivity of the molecule.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 186.01 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

Spectroscopic Data

While specific experimental spectra are proprietary to chemical suppliers, the expected spectroscopic characteristics can be predicted based on the molecular structure.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the aldehydic proton. The chemical shifts (δ) are anticipated in the downfield region (typically 7.0-9.0 ppm for the ring protons and 9.5-10.5 ppm for the aldehyde proton) due to the deshielding effects of the aromatic ring, the nitrogen atom, the bromine atom, and the carbonyl group. The coupling constants (J) would be characteristic of the substitution pattern on the pyridine ring.

13C NMR Spectroscopy: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-200 ppm. The signals for the carbon atoms of the pyridine ring would appear in the aromatic region (approximately 120-160 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and the aldehyde, and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak would be observed, arising from the natural isotopic abundance of 79Br and 81Br. Common fragmentation patterns would likely involve the loss of the bromine atom and/or the formyl group.

Synthesis

Proposed Synthetic Pathway:

General Experimental Protocol (Hypothetical):

A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), would be added to a solution of (4-bromopyridin-3-yl)methanol in an appropriate organic solvent (e.g., dichloromethane). The reaction mixture would be stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield pure this compound.

Biological Activity

There is limited publicly available information regarding the specific biological activities or signaling pathway involvement of this compound. However, substituted pyridines are a common scaffold in many biologically active compounds and are of significant interest in drug discovery. The functional groups present in this molecule make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromopyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-bromopyridine-3-carbaldehyde, a key building block in medicinal chemistry and organic synthesis. This document outlines a proven synthetic pathway, complete with experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Introduction

4-Bromopyridine-3-carbaldehyde, also known as 4-bromonicotinaldehyde, is a valuable intermediate in the development of pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, featuring both a reactive aldehyde group and a bromine-substituted pyridine ring, allows for a wide range of subsequent chemical modifications, such as nucleophilic additions, cross-coupling reactions, and further heterocycle formations. This guide focuses on a common and effective method for its preparation: directed ortho-metalation.

Synthesis Pathway: Directed Ortho-Metalation of 4-Bromopyridine

The synthesis of 4-bromopyridine-3-carbaldehyde can be efficiently achieved through the directed ortho-metalation of 4-bromopyridine. This strategy leverages the directing effect of the bromine atom to selectively deprotonate the C3 position of the pyridine ring using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.

Reaction Scheme:

Caption: Synthesis of 4-bromopyridine-3-carbaldehyde via directed ortho-metalation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-bromopyridine-3-carbaldehyde as reported in the literature.[1]

| Parameter | Value |

| Yield | 61% |

| Melting Point | 49–50 °C |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.01 g/mol |

| Infrared (IR) Spectrum (KBr) | 1710 cm⁻¹ (C=O stretch) |

| ¹H NMR (CDCl₃) | δ = 7.63 (d, J=5.4 Hz, 1H), 8.57 (d, J=5.4 Hz, 1H), 9.00 (s, 1H), 10.39 (s, 1H) |

| Mass Spectrometry (MS) | m/z = 185, 187 (M⁺) |

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Akahoshi et al. in Synthesis, 1999.[1]

Materials and Reagents:

-

4-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexane

-

Diisopropylamine (i-Pr₂NH)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexane for chromatography

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 4-bromopyridine-3-carbaldehyde.

Step-by-Step Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine (4 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath. To this, slowly add n-butyllithium (3.3 mmol) in hexane. Stir the resulting mixture at -78°C for 1 hour.

-

Metalation: To the freshly prepared LDA solution, slowly add a solution of 4-bromopyridine (3 mmol) in anhydrous THF. Stir the reaction mixture at -78°C for 30 minutes.

-

Formylation: Add N,N-dimethylformamide (1 mL, 13 mmol) to the reaction mixture and continue stirring at -78°C for an additional 15 minutes.

-

Warming: Allow the reaction mixture to warm to room temperature and stir for another 30 minutes.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:10) as the eluent to afford 4-bromopyridine-3-carbaldehyde.[1]

Conclusion

The directed ortho-metalation of 4-bromopyridine provides a reliable and efficient route to 4-bromopyridine-3-carbaldehyde. The presented protocol, along with the corresponding quantitative data, serves as a comprehensive resource for researchers engaged in the synthesis of pyridine-based heterocycles for applications in drug discovery and materials science. Careful control of anhydrous and anaerobic conditions is crucial for achieving the reported yields.

References

Physical and chemical properties of 4-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromonicotinaldehyde, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromine atom and the aldehyde group on the pyridine ring, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside representative experimental protocols for its synthesis and purification. Furthermore, this document explores the potential reactivity, stability, and biological significance of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Core Physical and Chemical Properties

Comprehensive experimental data for this compound is not extensively documented in publicly available literature. The following tables summarize the available and estimated properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₄BrNO | --INVALID-LINK-- |

| Molecular Weight | 186.01 g/mol | --INVALID-LINK-- |

| CAS Number | 154105-64-3 | --INVALID-LINK--[1] |

| Appearance | Likely a solid at room temperature | Based on related structures |

| Melting Point | 81-82 °C (for isomeric 3-Bromo-4-pyridinecarboxaldehyde) | --INVALID-LINK--[2]. The melting point of this compound is expected to be in a similar range. |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General principles of solubility for small organic molecules. |

| pKa | Not reported | - |

| Storage | Store in an inert atmosphere, in a freezer under -20°C or at room temperature, sealed in a dry environment. | --INVALID-LINK--[1], --INVALID-LINK--[3] |

Table 2: Spectroscopic Data of this compound (Predicted)

| Technique | Expected Peaks and Interpretation |

| ¹H NMR | - Aldehydic proton (CHO) singlet between δ 9.5-10.5 ppm. - Three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns dictated by the positions of the bromine and aldehyde groups. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of 185-200 ppm. - Aromatic carbons with distinct chemical shifts, including the carbon bearing the bromine atom. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700-1730 cm⁻¹. - C-H stretching for the aromatic ring and aldehyde. - C-Br stretching vibration at lower wavenumbers. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

Representative Synthesis of a Halogenated Nicotinaldehyde

A plausible synthetic route to this compound could involve the formylation of a suitable bromopyridine precursor. A novel two-step method for the formylation of fluoropyridines has been recently developed, which could potentially be adapted.[4] The reaction proceeds via C-H insertion with a silylformamidine reagent, followed by hydrolysis of the resulting aminal to the aldehyde.[4]

Logical Workflow for Synthesis:

Caption: A potential synthetic workflow for this compound.

General Purification Protocol for Related Bromo-Aromatic Compounds

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A general procedure for the purification of bromo-aromatic compounds synthesized via cross-coupling reactions is outlined below and can be adapted.

Experimental Workflow for Purification:

Caption: A generalized workflow for the purification of bromo-aromatic compounds.

Reactivity, Stability, and Biological Significance

Reactivity

The reactivity of this compound is governed by the electrophilic nature of the aldehyde group and the substitution pattern of the pyridine ring.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, oxidation to the carboxylic acid, and formation of imines and other derivatives.

-

Pyridine Ring: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a powerful tool for introducing molecular diversity at the 4-position of the pyridine ring.[5] The pyridine nitrogen also influences the reactivity of the ring, making it susceptible to quaternization.

Logical Relationship of Reactivity:

References

- 1. 154105-64-3|this compound|BLD Pharm [bldpharm.com]

- 2. 3-溴-4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - CAS:154105-64-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Technical Guide: Solubility of 4-Bromonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromonicotinaldehyde. Due to the limited availability of specific quantitative solubility data in published literature, this guide offers a predictive solubility profile based on the compound's structure and general principles of organic chemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in various organic solvents.

Core Concepts

This compound is a heterocyclic aldehyde with a molecular formula of C₆H₄BrNO. Its solubility is governed by the interplay of its polar functional groups (the aldehyde and the pyridine nitrogen) and the relatively nonpolar bromophenyl ring system. The principle of "like dissolves like" is the primary determinant of its solubility profile. Polar solvents are more likely to dissolve polar compounds, while nonpolar solvents are better suited for nonpolar compounds.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the polarity of the solvents and the structural features of the solute.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The high polarity of DMSO is well-suited to solvate the polar pyridine and aldehyde moieties. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is sufficient to dissolve this compound. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone is a moderately polar solvent and should be able to dissolve this compound to a reasonable extent. |

| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group of ethanol can hydrogen bond with the pyridine nitrogen and aldehyde oxygen, but the nonpolar ethyl group may limit high solubility. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding ability should allow for moderate solubility. |

| Chloroform | Weakly Polar | Sparingly Soluble | As a less polar solvent, chloroform is expected to be a poorer solvent for the relatively polar this compound. |

| Toluene | Nonpolar | Insoluble to Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for this compound. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve this compound. |

Experimental Protocol for Determining Quantitative Solubility

This section outlines a general and robust method for the quantitative determination of the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

Solubility can be expressed in g/L or mg/mL.

-

-

Quantitative Analysis by HPLC or UV-Vis Spectroscopy:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using HPLC or a UV-Vis spectrophotometer to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample under the same conditions as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation:

The results should be presented in a clear, tabular format, expressing solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to use the provided protocol to generate precise solubility data for their specific applications.

Spectroscopic Data for 4-Bromonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromonicotinaldehyde (also known as 4-Bromopyridine-3-carboxaldehyde). The information is presented to facilitate its use in research, drug development, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, based on the analysis of its structural features and data from closely related compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.1 | s | - |

| H-2 | ~8.9 | s | - |

| H-5 | ~7.8 | d | ~5.0 |

| H-6 | ~8.7 | d | ~5.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The aldehyde proton is expected to be a singlet. The aromatic protons will exhibit splitting patterns based on their coupling with adjacent protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C-2 | ~155 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~128 |

| C-6 | ~152 |

Note: The chemical shifts are approximate. The carbonyl carbon of the aldehyde is characteristically found in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aldehyde) | 2850-2750 | Medium, often two bands |

| C=O (aldehyde) | 1710-1685 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to Strong |

| C-N (pyridine ring) | 1590-1470 | Medium |

| C-Br | 650-550 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 185/187 | [M]⁺ | High (characteristic 1:1 ratio for Br) |

| 184/186 | [M-H]⁺ | Moderate |

| 156/158 | [M-CHO]⁺ | Moderate |

| 106 | [M-Br]⁺ | Moderate |

| 78 | [C₅H₄N]⁺ | Moderate |

Note: The presence of two peaks of nearly equal intensity separated by 2 m/z units for bromine-containing fragments is a key diagnostic feature.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for obtaining and interpreting spectroscopic data.

The Ascendancy of Substituted Nicotinaldehydes: A Journey from Discovery to Therapeutic Promise

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the discovery, history, synthesis, and biological significance of substituted nicotinaldehydes.

Substituted nicotinaldehydes, a class of heterocyclic compounds, have emerged as pivotal intermediates in the realms of medicinal chemistry and agrochemicals. Their versatile reactivity, stemming from the presence of an aldehyde group on a substituted pyridine ring, has paved the way for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the historical milestones, synthetic evolution, and therapeutic applications of these valuable chemical entities.

A Historical Perspective: From Unassuming Precursor to a Scaffold of Significance

The journey of substituted nicotinaldehydes began with the exploration of the parent molecule, nicotinaldehyde (pyridine-3-carboxaldehyde). While early mentions of related pyridine chemistry date back further, a notable publication in the Journal of the American Chemical Society in 1952 detailed a method for its preparation, highlighting its utility as a chemical building block.[1]

Early synthetic endeavors primarily focused on establishing reliable methods for the production of the unsubstituted nicotinaldehyde. Common approaches included the oxidation of 3-picoline and the reduction of nicotinic acid or its derivatives.[2] A significant advancement came with the development of methods for the hydrogenation of 3-cyanopyridine, which offered a more direct route to the aldehyde.[3][4][5] U.S. Patent 3,160,633, filed in 1962, described a process for preparing pyridine aldehydes from cyanopyridine and formic acid, underscoring the industrial interest in these compounds.[6]

The subsequent exploration of substituted nicotinaldehydes was driven by the quest for novel therapeutic agents and agrochemicals with enhanced efficacy and specificity. The introduction of substituents onto the pyridine ring allowed for the fine-tuning of the molecule's electronic and steric properties, leading to a wide spectrum of biological activities.

Evolving Synthetic Strategies: Crafting Molecular Diversity

The synthesis of substituted nicotinaldehydes has witnessed a remarkable evolution, with chemists developing a range of methodologies to introduce various functional groups onto the pyridine core.

Classical Approaches and Foundational Reactions

One of the earliest and most versatile methods for the formylation of electron-rich aromatic and heterocyclic rings is the Vilsmeier-Haack reaction . This reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[7][8][9] This method has been successfully applied to the synthesis of various substituted nicotinaldehydes.

Reduction of Nicotinic Acid Derivatives: Another classical approach involves the controlled reduction of nicotinic acid derivatives. To prevent over-reduction to the corresponding alcohol, specific reducing agents and reaction conditions are employed. A 1959 paper by H. C. Brown and A. Tsukamoto described the use of triethoxylithium aluminium hydride for the reduction of nicotinamides.[10] More contemporary methods have utilized morpholinamides of nicotinic acid, which can be reduced to the aldehyde in high yield under mild conditions.[10]

Modern Synthetic Methodologies

The advent of modern organic chemistry has introduced more sophisticated and efficient methods for the synthesis of substituted nicotinaldehydes. These techniques often offer greater control over regioselectivity and functional group tolerance.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of aryl- and heteroaryl-substituted nicotinaldehydes. These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the creation of complex molecular architectures.

Vilsmeier Cyclization of Enamides: A powerful strategy for constructing substituted 2-chloronicotinaldehydes involves the Vilsmeier cyclization of enamides. This intramolecular reaction provides a direct route to these important building blocks.

Key Experimental Protocols

Below are detailed methodologies for some of the key experiments in the synthesis of substituted nicotinaldehydes.

Protocol 1: Synthesis of 5-Bromonicotinaldehyde via Reduction of 5-Bromopyridine-3-carboxylic acid morpholinamide[10]

Step 1: Preparation of 5-Bromopyridine-3-carboxylic acid morpholinamide

-

A solution of 50.4 g of 5-bromonicotinic acid and 87.5 g of morpholine in 200 ml of xylene is heated to reflux.

-

The water formed during the reaction is removed by azeotropic distillation.

-

After cooling, the reaction mixture is extracted three times with 10% sodium hydroxide solution and then twice with water.

-

The xylene is distilled off, and the residue is recrystallized from ethyl acetate to yield the product.

Step 2: Reduction to 5-Bromonicotinaldehyde

-

Suspend 1.75 g of lithium aluminium hydride powder in 64 g of tetrahydrofuran (THF).

-

Add a mixture of 5.9 g of ethyl acetate and 28 g of THF dropwise with cooling.

-

After 30 minutes, add this reaction mixture dropwise at 0°C to 10°C to a solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide in 30 g of THF.

-

After 1 hour, pour the reaction mixture into 35 ml of 12% sulfuric acid.

-

Evaporate the organic phase to dryness.

-

Recrystallize the product from methyl tert-butyl ether (MTB ether) to obtain 5-bromonicotinaldehyde.

Protocol 2: Synthesis of 3-Pyridinecarboxaldehyde by Hydrogenation of 3-Cyanopyridine[3]

-

In a stirring autoclave, mix 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.

-

Add 14.6 g of moist Raney-nickel (approximately 60% Ni content) in 50 g of water to the mixture.

-

Hydrogenate the mixture under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.

-

After the reaction, filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly for further synthesis steps.

Protocol 3: Vilsmeier-Haack Formylation of an Electron-Rich Arene[7][8]

-

In a reaction vessel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent (a chloroiminium salt).

-

Add the electron-rich aromatic or heterocyclic substrate to the Vilsmeier reagent.

-

Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous workup to hydrolyze the intermediate iminium ion to the desired aldehyde.

-

Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.

Biological Significance and Therapeutic Potential

Substituted nicotinaldehydes are not only valuable synthetic intermediates but also exhibit a wide range of biological activities themselves. Their derivatives have shown promise as antifungal, anti-inflammatory, α-glucosidase inhibitory, and antiproliferative agents.

Antifungal Activity

Certain substituted nicotinamide derivatives have demonstrated potent antifungal activity, particularly against Candida albicans. Structure-activity relationship (SAR) studies have revealed that the position of substituents on the pyridine and other aromatic rings is crucial for their efficacy. For instance, compound 16g in one study, a nicotinamide derivative, exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against C. albicans and was also effective against fluconazole-resistant strains.[11]

α-Glucosidase Inhibition

Derivatives of nicotinaldehyde have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. Certain nicotinaldehyde-based azlactones have shown potent α-glucosidase inhibitory activity.[12] For example, some synthesized derivatives displayed IC₅₀ values significantly lower than the standard drug acarbose.[13][14][15][16][17]

Anti-inflammatory and Antiproliferative Activities

Nicotinic acid and its derivatives have long been known for their various physiological effects. Modern research has explored substituted nicotinamides and related compounds for their anti-inflammatory and anticancer properties. Several studies have reported the synthesis of nicotinamide derivatives that exhibit significant antiproliferative activity against various cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range.[18][19][20][21][22] Similarly, certain nicotinic acid derivatives have demonstrated potent anti-inflammatory effects, comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[23][24][25][26]

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of substituted nicotinaldehyde derivatives from various studies.

Table 1: Antifungal Activity of Substituted Nicotinamide Derivatives against Candida albicans

| Compound | Substituent Pattern | MIC (µg/mL) | Reference |

| 16g | 2-amino, meta-isopropylphenyl | 0.25 | [11] |

| Fluconazole (resistant strain) | - | >64 | [11] |

Table 2: α-Glucosidase Inhibitory Activity of Substituted Nicotinaldehyde Derivatives

| Compound | Derivative Type | IC₅₀ (µM) | Reference |

| 7e | Phenyl carbamoyl methoxy thiosemicarbazone | 23.95 ± 0.038 | [13] |

| 7g | Phenyl carbamoyl methoxy thiosemicarbazone | 62.2 ± 0.411 | [13] |

| 7n | Phenyl carbamoyl methoxy thiosemicarbazone | 95.65 ± 0.056 | [13] |

| Acarbose (Standard) | - | 634.21 ± 0.027 | [13] |

| Compound 7 | Virtual screening hit | 17.36 ± 1.32 | [14] |

| Compound 22 | Virtual screening hit | 35.19 ± 2.14 | [14] |

| Compound 37 | Virtual screening hit | 31.34 ± 3.11 | [14] |

| Compound 44 | Virtual screening hit | 9.99 ± 0.43 | [14] |

| 1-Deoxynojirimycin (Standard) | - | 52.02 | [14] |

Table 3: Antiproliferative Activity of Substituted Nicotinamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3b | HCT-116 | 19.7 ± 2.8 | [20] |

| 4c | HCT-116 | 15.4 ± 1.9 | [20] |

| 4d | HCT-116 | 10.3 ± 1.1 | [20] |

| Compound 6 | HCT-116 | 22.09 | [18] |

| Compound 7 | HCT-116 | 15.70 | [18] |

| Compound 10 | HCT-116 | 15.40 | [18] |

| Compound 11 | HCT-116 | 20.17 | [18] |

| Sorafenib (Standard) | HCT-116 | 9.30 | [18] |

| Compound 6 | HepG-2 | 19.50 | [18] |

| Compound 7 | HepG-2 | 15.50 | [18] |

| Compound 10 | HepG-2 | 9.80 | [18] |

| Compound 11 | HepG-2 | 21.60 | [18] |

| Sorafenib (Standard) | HepG-2 | 7.40 | [18] |

Table 4: Anti-inflammatory Activity of Nicotinic Acid Derivatives (COX-2 Inhibition)

| Compound | Derivative Type | IC₅₀ (µM) | Reference |

| 5 | Pyrimidine derivative | 0.04 ± 0.09 | [25] |

| 6 | Pyrimidine derivative | 0.04 ± 0.02 | [25] |

| Celecoxib (Standard) | - | 0.04 ± 0.01 | [25] |

Signaling Pathways and Mechanisms of Action

A key aspect of understanding the therapeutic potential of substituted nicotinaldehydes lies in elucidating their mechanisms of action at the molecular level.

Nicotinamide Adenine Dinucleotide (NAD⁺) Biosynthesis

Nicotinaldehyde has been identified as a novel precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a crucial coenzyme in numerous cellular metabolic and signaling processes.[27] The biosynthesis of NAD⁺ from nicotinaldehyde proceeds through the Preiss-Handler pathway.

Caption: The Preiss-Handler pathway for NAD⁺ biosynthesis from nicotinaldehyde.

This pathway highlights the potential of nicotinaldehyde derivatives to modulate cellular NAD⁺ levels, which has significant implications for cancer therapy and age-related diseases.

Future Directions

The field of substituted nicotinaldehydes continues to be an active area of research. Future efforts will likely focus on:

-

Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing a wider range of structurally diverse derivatives.

-

Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design.

-

Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that substituted nicotinaldehydes may have therapeutic potential in a variety of diseases beyond those currently investigated.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will continue to guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 4. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 13. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | Semantic Scholar [semanticscholar.org]

- 23. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Reactivity of 4-Bromonicotinaldehyde: A Comprehensive Analysis for Researchers

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a reasoned, albeit qualitative, exploration of the potential reactivity of 4-bromonicotinaldehyde. The insights presented are extrapolated from the known electronic effects of its constituent functional groups—the pyridine ring, the bromo substituent, and the aldehyde group—and are supported by computational studies on analogous molecular systems.

Core Concepts: Electronic Landscape of this compound

The reactivity of this compound is governed by the interplay of the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system. This inherent electronic characteristic is further modulated by the bromo and aldehyde groups.

-

Pyridine Ring: The nitrogen atom significantly lowers the electron density at the α (C2, C6) and γ (C4) positions through inductive and mesomeric effects, making these positions susceptible to nucleophilic attack. Conversely, electrophilic substitution is generally disfavored and, if it occurs, is directed to the β (C3, C5) positions.

-

Aldehyde Group (-CHO): As a meta-directing, electron-withdrawing group, the aldehyde functionality further deactivates the pyridine ring towards electrophilic attack. Its primary role in reactivity is as an electrophilic center, susceptible to nucleophilic addition at the carbonyl carbon.

-

Bromo Substituent (-Br): The bromine atom at the 4-position exerts a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density to the ring through its lone pairs via the mesomeric effect. In pyridines, the inductive effect typically dominates, further increasing the electrophilicity of the ring, particularly at the positions ortho and para to the bromine.

The confluence of these electronic influences suggests a molecule with distinct regions of electrophilicity and potential for a variety of chemical transformations.

Predicted Reactivity Pathways

Based on the electronic properties discussed, several key reaction pathways can be postulated for this compound. These represent logical avenues for its synthetic utilization and are prime candidates for future theoretical and experimental investigation.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing pyridine nitrogen and the bromo substituent at the 4-position makes the C4 carbon a prime site for nucleophilic aromatic substitution. The bromine atom can act as a leaving group when attacked by a suitable nucleophile. Computational studies on the halogenation of pyridines indicate that C-halogen bond formation and cleavage can proceed via an SNAr-type mechanism[1].

Reactions at the Aldehyde Group

The aldehyde functionality is a classic electrophilic center. It is expected to readily undergo nucleophilic addition reactions.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (4-bromopyridin-3-yl)methanol using standard reducing agents like sodium borohydride.

-

Oxidation: Oxidation would yield 4-bromonicotinic acid.

-

Addition of Grignard and Organolithium Reagents: These strong nucleophiles will attack the carbonyl carbon to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can be employed to form alkenes at the C3 position.

-

Reductive Amination: Condensation with amines followed by reduction is a viable pathway to synthesize substituted amines.

Cross-Coupling Reactions

The C-Br bond at the 4-position is a handle for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters would lead to the formation of a C-C bond, introducing aryl, heteroaryl, or alkyl groups at the 4-position.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst would result in the formation of a substituted alkene at the C4 position.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would yield 4-alkynylnicotinaldehydes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide a route to 4-aminonicotinaldehyde derivatives.

Methodologies for Theoretical Investigation: A Proposed Workflow

For researchers intending to perform theoretical studies on this compound, a standard computational workflow would be highly beneficial. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.

References

An In-depth Technical Guide to Key Reactions Involving 4-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonicotinaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a bromine atom and an aldehyde group, allows for a diverse range of chemical transformations. The bromine atom is amenable to various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The aldehyde functionality provides a handle for chain extension, olefination, and conversion to other functional groups. This technical guide provides an in-depth overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its effective utilization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound at the C4-position. These reactions allow for the introduction of a wide array of substituents, leading to the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and vinyl-substituted pyridines.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of 4-Phenylnicotinaldehyde

In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous 1,4-dioxane (10 mL) and water (2 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylnicotinaldehyde.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |

Note: The yield is an estimated range based on typical Suzuki-Miyaura couplings of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[1] This reaction is instrumental in the synthesis of arylalkynes, which are important motifs in various functional materials and biologically active molecules.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of 4-(Phenylethynyl)nicotinaldehyde

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine (10 mL), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol) and copper(I) iodide (CuI) (0.06 mmol) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(phenylethynyl)nicotinaldehyde.

Table 2: Quantitative Data for Sonogashira Coupling of this compound with Phenylacetylene

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Et₃N | 25-50 | 4-12 | ~80-90 |

Note: The yield is an estimated range based on typical Sonogashira couplings of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.

Diagram 2: Catalytic Cycles of the Sonogashira Coupling

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of arylamines from aryl halides and primary or secondary amines.[2] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of 4-(Phenylamino)nicotinaldehyde

In a glovebox, a vial is charged with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), a suitable palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (0.02 mmol), and a phosphine ligand (e.g., XPhos) (0.04 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-(phenylamino)nicotinaldehyde.

Table 3: Quantitative Data for Buchwald-Hartwig Amination of this compound with Aniline

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Aniline | [Pd(cinnamyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 16 | ~70-85 |

Note: The yield is an estimated range based on typical Buchwald-Hartwig aminations of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactions at the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for various chemical transformations, including reduction to an alcohol, olefination reactions, and additions of organometallic reagents.

Reduction to an Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is useful for introducing a hydroxymethyl group, which can be further functionalized.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of (4-Bromopyridin-3-yl)methanol

This compound (1.0 mmol) is dissolved in methanol (10 mL) in a round-bottom flask and cooled to 0 °C in an ice bath. Sodium borohydride (1.1 mmol) is added portion-wise with stirring. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-bromopyridin-3-yl)methanol, which can be further purified by chromatography if necessary.

Table 4: Quantitative Data for the Reduction of this compound

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | NaBH₄ | Methanol | 0 | 1 | >95 |

Note: This data is based on a typical protocol for the reduction of a similar compound, 5-bromonicotinaldehyde.[3]

Diagram 4: Workflow for the Reduction of this compound

Caption: Experimental workflow for the reduction of this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4] This reaction allows for the conversion of the carbonyl group of this compound into a carbon-carbon double bond with good control over the position of the new bond.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of 4-Bromo-3-(2-phenylethenyl)pyridine

In a flame-dried, two-necked flask under an inert atmosphere, benzyltriphenylphosphonium bromide (1.1 mmol) is suspended in anhydrous THF (10 mL). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 mmol) is added dropwise, resulting in the formation of the orange-red ylide. After stirring for 30 minutes, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 4-bromo-3-(2-phenylethenyl)pyridine.

Table 5: Quantitative Data for the Wittig Reaction of this compound

| Reactant 1 | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Benzyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 4 | ~70-85 |

Note: The yield is an estimated range based on typical Wittig reactions of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.

Diagram 5: Mechanism of the Wittig Reaction

Caption: Mechanism of the Wittig reaction proceeding through a betaine intermediate.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity.[5] The water-soluble phosphate byproduct of the HWE reaction simplifies product purification compared to the Wittig reaction.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-bromopyridin-3-yl)acrylate

To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C is added triethyl phosphonoacetate (1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give ethyl (E)-3-(4-bromopyridin-3-yl)acrylate.

Table 6: Quantitative Data for the Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 3 | ~80-90 |

Note: The yield is an estimated range based on typical HWE reactions of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.

Diagram 6: Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction, leading to the formation of an (E)-alkene.

Other Key Reactions

Cyanation

The conversion of the bromine atom to a nitrile group can be achieved through cyanation, typically using a cyanide source such as copper(I) cyanide or potassium cyanide with a palladium catalyst. The resulting 4-cyanonicotinaldehyde is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of 4-Cyanonicotinaldehyde

In a sealed tube, this compound (1.0 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol) are combined in anhydrous dimethylformamide (DMF) (5 mL). The mixture is degassed with argon and then heated at 120 °C for 6 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried, concentrated, and purified by column chromatography to give 4-cyanonicotinaldehyde.

Table 7: Quantitative Data for the Cyanation of this compound

| Reactant | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 6 | ~75-85 |

Note: The yield is an estimated range based on typical palladium-catalyzed cyanation reactions of aryl bromides, as specific literature data for this exact reaction was not found in the provided search results.

Diagram 7: Experimental Workflow for Cyanation

Caption: Experimental workflow for the cyanation of this compound.

Grignard Reaction

Grignard reagents add to the aldehyde group of this compound to form secondary alcohols. This reaction is a classic method for carbon-carbon bond formation and the introduction of a new stereocenter. Care must be taken as Grignard reagents can also potentially react with the C-Br bond.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of 1-(4-Bromopyridin-3-yl)ethanol

A solution of methylmagnesium bromide (1.2 mmol in diethyl ether) is added dropwise to a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(4-bromopyridin-3-yl)ethanol.

Table 8: Quantitative Data for the Grignard Reaction with this compound

| Reactant 1 | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | CH₃MgBr | THF | 0 | 1 | ~70-80 |

Note: The yield is an estimated range based on typical Grignard additions to aldehydes, as specific literature data for this exact reaction was not found in the provided search results.

Diagram 8: Logical Flow of a Grignard Reaction

Caption: Logical flow diagram for a Grignard reaction with this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The key reactions highlighted in this guide—Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, reduction, Wittig and Horner-Wadsworth-Emmons reactions, cyanation, and Grignard addition—provide a powerful toolkit for researchers in drug discovery and materials science. By leveraging these transformations, complex molecular targets can be accessed efficiently. The provided protocols, data, and diagrams serve as a foundational resource for the practical application of this compound in organic synthesis. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Methodological & Application

Application of 4-Bromonicotinaldehyde in the Synthesis of Thieno[2,3-b]pyridine-based Kinase Inhibitors

Introduction

4-Bromonicotinaldehyde is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of more complex bioactive molecules. Its pyridine core, substituted with both an aldehyde and a bromine atom, offers multiple reaction sites for constructing diverse molecular scaffolds. A significant application of this compound is in the synthesis of thieno[2,3-b]pyridines, a class of fused heterocyclic compounds that have garnered considerable interest as potent inhibitors of various protein kinases, particularly Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of a representative thieno[2,3-b]pyridine derivative from this compound and summarizes its biological activity.

Synthetic Application: Synthesis of 4-(Pyridin-3-yl)thieno[2,3-b]pyridine Derivatives

A key synthetic strategy leveraging this compound is the construction of the thieno[2,3-b]pyridine scaffold. This is typically achieved through a multi-step sequence that begins with the formation of a chalcone or a related intermediate, followed by a Gewald-type reaction to construct the thiophene ring fused to the pyridine core.

Overall Synthetic Workflow

The synthesis of a 4-(pyridin-3-yl)thieno[2,3-b]pyridine derivative from this compound can be conceptualized in the following workflow:

Caption: Synthetic workflow from this compound to a thieno[2,3-b]pyridine derivative.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involved in the synthesis of a representative 4-(pyridin-3-yl)thieno[2,3-b]pyridine derivative.

Protocol 1: Synthesis of (E)-3-(4-bromopyridin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

This protocol describes the Claisen-Schmidt condensation of this compound with 2-acetylthiophene to form the corresponding chalcone.

-

Materials:

-

This compound (1.0 eq)

-

2-Acetylthiophene (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (10%)

-

Stirring plate and magnetic stirrer

-

Round bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve this compound and 2-acetylthiophene in ethanol in a round bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add aqueous sodium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral.

-

Dry the solid to obtain the crude chalcone, which can be purified by recrystallization from ethanol.

-

Protocol 2: Synthesis of 6-Amino-4-(4-bromopyridin-3-yl)-5-cyano-2-thioxo-1,2-dihydropyridine (Thione Intermediate)

This protocol outlines the Gewald reaction to form the key 2-thioxo-1,2-dihydropyridine intermediate.

-

Materials:

-

(E)-3-(4-bromopyridin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol

-

Reflux condenser

-

-

Procedure:

-

In a round bottom flask, combine the chalcone, malononitrile, and elemental sulfur in ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, a solid precipitate will form.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like acetic acid.

-

Protocol 3: Synthesis of 2-Amino-4-(4-bromopyridin-3-yl)thieno[2,3-b]pyridine-3-carbonitrile

This protocol describes the Thorpe-Ziegler cyclization to form the final thieno[2,3-b]pyridine ring system.

-

Materials:

-

6-Amino-4-(4-bromopyridin-3-yl)-5-cyano-2-thioxo-1,2-dihydropyridine (1.0 eq)

-

α-Chloroacetonitrile (1.0 eq)

-

Potassium Hydroxide

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the 2-thioxo-1,2-dihydropyridine intermediate in DMF.

-